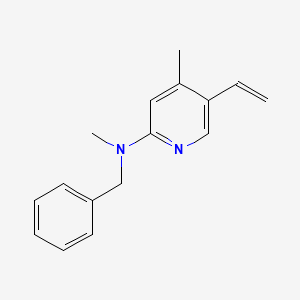

N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine

Description

N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine is a substituted pyridine derivative characterized by a benzyl group and a methyl group attached to the nitrogen at position 2 of the pyridine ring, a methyl group at position 4, and a vinyl group at position 5. Thus, comparisons herein are based on structurally related compounds from the literature.

Properties

Molecular Formula |

C16H18N2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

N-benzyl-5-ethenyl-N,4-dimethylpyridin-2-amine |

InChI |

InChI=1S/C16H18N2/c1-4-15-11-17-16(10-13(15)2)18(3)12-14-8-6-5-7-9-14/h4-11H,1,12H2,2-3H3 |

InChI Key |

SQOBTJHHLBMNKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=C)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine typically involves the reaction of 2-chloro-5-vinylpyridine with N-benzyl-N-methylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine typically involves the reaction of 4-dimethylaminobenzaldehyde with vinylpyridine derivatives. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structural integrity and purity of the synthesized product .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a potential dual inhibitor of cholinesterases (ChEs). Studies indicate that modifications to the benzyl moiety can enhance its inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, substituents such as chlorine and fluorine at specific positions on the benzyl ring have been linked to increased activity .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Base Compound | 20% at 1 µM | 15% at 1 µM |

| Cl-substituted | 40% at 1 µM | 35% at 1 µM |

| F-substituted | 50% at 1 µM | 45% at 1 µM |

Polymer Science

In polymer science, this compound is utilized to create light-sensitive polymeric materials. These materials exhibit high sensitivity to ultraviolet (UV) light and can be used in the development of photolithographic resins. The polymerization process often involves quaternization reactions that enhance the solubility and reactivity of the resulting polymers .

Table 2: Properties of Polymeric Materials Derived from this compound

| Property | Value |

|---|---|

| Sensitivity to UV Light | High |

| Solubility in Organic Solvents | Excellent |

| Mechanical Strength | High |

Anticancer Research

Recent studies have explored the anticancer properties of compounds related to this compound. The structure-activity relationship (SAR) analysis indicates that modifications can lead to significant cytotoxic effects against various cancer cell lines. For example, derivatives containing thiazole or pyridine moieties have demonstrated promising results in inhibiting tumor growth .

Table 3: Anticancer Activity of Modified Compounds

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiazole Derivative | U251 Glioblastoma | 23.30 |

| Pyridine Hybrid | MCF-7 Breast Cancer | 5.71 |

Case Study 1: Cholinesterase Inhibition

A study focused on optimizing N-benzyl pyridinium styryl derivatives found that specific substitutions on the benzyl ring significantly improved inhibition rates for both AChE and BChE. The findings suggest a strong correlation between structural modifications and biological activity, highlighting the potential for developing effective treatments for neurodegenerative diseases .

Case Study 2: Photopolymer Applications

Research on light-sensitive polymeric materials derived from this compound revealed their application in high-resolution lithography. These materials showed excellent performance in creating durable images upon exposure to light, making them suitable for use in electronics and microfabrication technologies .

Mechanism of Action

The mechanism of action of N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

N-Benzylpyridin-2-amine (C₁₂H₁₂N₂)

Hypothetical Effects of Substituents in Target Compound

- 5-Vinyl Group : Could enhance reactivity (e.g., via polymerization or Michael additions) and π-π stacking capabilities.

- 4-Methyl Group : May increase lipophilicity and steric shielding of the pyridine ring.

- N,N-Dimethyl-Benzylamine Moiety : Likely reduces hydrogen-bonding capacity compared to primary or secondary amines.

Pyrimidine Derivatives

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (C₂₃H₁₈N₄O₂)

N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (C₁₆H₁₃N₅O₂)

- Structure : Pyrimidine linked to a pyridyl group and nitro-substituted phenyl .

- Key Properties :

- Comparison : The target compound’s vinyl group may confer greater conformational flexibility compared to rigid nitroaryl substituents.

Phenethylamine Derivatives

Benzphetamine (C₁₇H₂₁N)

- Structure : N-Benzyl-N-methylphenethylamine, a stimulant with a phenethylamine backbone .

- Key Properties :

- Comparison : While both compounds feature N-benzyl-N-methyl motifs, the phenethylamine scaffold lacks the aromatic heterocycle of pyridine, leading to divergent bioactivity and physicochemical properties.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Electronic Effects : The 5-vinyl group could increase electron density at the pyridine ring, altering reactivity in cross-coupling reactions compared to nitro-substituted pyrimidines .

- Biological Implications : The phenethylamine-based Benzphetamine’s CNS activity suggests that pyridine derivatives with similar N-benzyl motifs warrant exploration for neuropharmacological applications.

Biological Activity

N-Benzyl-N,4-dimethyl-5-vinylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a dual inhibitor of cholinesterases (ChEs). This article provides an overview of its biological activity, including structure-activity relationships (SAR), synthesis, and relevant pharmacological studies.

Overview and Synthesis

This compound belongs to a class of compounds known for their interactions with cholinergic systems. The synthesis typically involves the reaction of appropriate pyridine derivatives with benzyl and vinyl groups. Various studies have explored modifications to enhance the compound's efficacy against specific targets.

Key Synthesis Steps:

- Formation of the Pyridine Ring: The base pyridine structure is synthesized through standard organic reactions involving vinyl and amine functionalities.

- Substitution Reactions: The introduction of benzyl and dimethyl groups is achieved through nucleophilic substitution reactions, which are crucial for enhancing biological activity.

Cholinesterase Inhibition

The primary biological activity attributed to this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This dual inhibition is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Inhibition Potency:

- IC50 Values: The compound exhibits potent inhibitory effects with IC50 values in the low micromolar range. For instance, derivatives with specific substitutions have shown enhanced activity against AChE and BChE, indicating a structure-activity relationship where electronic effects and steric hindrance play critical roles in enzyme binding affinity .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Comments |

|---|---|---|---|

| Base Compound | 0.176 | 0.37 | Dual inhibitor |

| 7av | 0.08 | - | Most potent derivative |

| 7j | Increased activity due to methoxy substitution | - | Enhanced AChE inhibition |

Antiproliferative Activity

Recent studies have also assessed the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity towards cancer cells while maintaining low toxicity towards non-cancerous cells.

Case Study:

In vitro tests revealed that modified derivatives exhibited varying degrees of antiproliferative activity against human cancer cell lines such as HT-1080 and MH-22A. Notably, the low cytotoxicity towards NIH3T3 cells suggests a favorable therapeutic index for potential anticancer applications .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating the biological activity of this compound:

- Electron-Withdrawing Groups: The presence of halogens (e.g., Cl or F) on the benzyl moiety significantly enhances ChE inhibition.

- Alkyl Substituents: Variations in alkyl chain length and branching can affect both potency and selectivity towards AChE versus BChE.

- Linker Modifications: Altering the linker between the pyridine and benzyl groups can lead to changes in binding affinity and inhibitory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.